5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole
Description
Properties
IUPAC Name |
5-cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-8(11-5-1)9-6-10(13-12-9)7-3-4-7/h6-8,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQPSQWYENAPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503714-17-7 | |
| Record name | 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable oxazole precursor in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Synthesis
5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in the synthesis of other chemical entities.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxazole derivatives with additional functionalities |
| Reduction | Lithium aluminum hydride | Reduced oxazole derivatives |
| Nucleophilic Substitution | Amines or thiols | Substituted oxazole derivatives |
Antimicrobial Properties
Research has shown that this compound exhibits promising antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains. The compound's structural features may contribute to its ability to inhibit bacterial growth .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, including those from lung and colon cancers. The mechanism appears to involve the modulation of enzyme activity linked to cancer progression .
| Study | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Rajanarendar et al. (2015) | OVCAR-3 (ovarian) | 20-fold more potent than lead compound |
| Shaw et al. (2012) | PC-3 (prostate) | Effective cytotoxic agent |
Industrial Applications
In addition to its laboratory uses, this compound has potential industrial applications. It may be utilized in the development of new materials and chemical processes due to its unique properties. For instance, the synthesis methods involving continuous flow reactors could enhance efficiency and yield in industrial settings.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole and selected analogs:
Key Observations :
- The target compound’s 1,2-oxazole core distinguishes it from oxadiazole-based analogs (e.g., ), which exhibit greater aromatic stability but reduced solubility.
- Substituents like trifluoromethylphenyl () or bromo-methoxyphenyl () increase lipophilicity, whereas pyrrolidine (target) and pyridine () enhance polarity.
Physicochemical Properties
Predicted properties based on molecular formulas and substituent effects:
Key Observations :
- The target compound has the lowest molecular weight and moderate logP, suggesting better bioavailability than bulkier analogs like BAY 87-2243.
- Oxadiazole derivatives () exhibit higher logP due to aromatic fluorinated groups, which may limit aqueous solubility.
Biological Activity
5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a cyclopropyl group and a pyrrolidine moiety attached to an oxazole ring. This combination contributes to its distinct chemical properties, making it a valuable candidate for further biological investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzymes involved in critical pathways related to various diseases, thus modulating their activity.
- Receptor Interaction : The compound may bind to receptors, influencing cellular signaling processes.
- Gene Expression Modulation : It has the potential to alter the expression of genes involved in cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably:
- Cell Line Studies : In vitro studies have demonstrated that this compound has cytotoxic effects on multiple cancer cell lines. For instance, it showed significant inhibition against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| MEL-8 | 2.41 |
| U937 (Acute Monocytic) | 10.38 |
These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
Study on Anticancer Efficacy
A comprehensive study evaluated the efficacy of this compound alongside other oxazole derivatives. The results indicated that modifications to the oxazole ring could enhance biological potency. For example, derivatives with additional functional groups exhibited improved cytotoxicity compared to the parent compound .
Mechanistic Insights
Further mechanistic studies revealed that this compound increases levels of apoptotic markers such as p53 and cleaved caspase in treated cells. This suggests a mechanism where the compound not only inhibits cell proliferation but also actively promotes programmed cell death in malignant cells .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole, and how are reaction conditions optimized?
- Answer: Common synthetic routes involve cyclocondensation of nitrile derivatives with hydroxylamine or cyclization of precursor intermediates under controlled conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and reaction time (6–24 hours). Microwave-assisted synthesis can reduce reaction times by 50–70% while maintaining yields >85% . Optimization often employs Design of Experiments (DoE) to evaluate interactions between variables like catalyst loading and solvent ratios.
Q. How is structural confirmation achieved for this compound?
- Answer: Spectroscopic techniques are critical:
- 1H/13C NMR resolves cyclopropyl and pyrrolidine ring protons (e.g., cyclopropyl protons appear as multiplet signals at δ 1.2–1.5 ppm).
- IR spectroscopy identifies oxazole ring vibrations (~1650 cm⁻¹ for C=N stretching).
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₃N₃O: 192.1131).
Crystallographic data (if available) via SHELXL refinement can resolve stereochemical ambiguities .
Q. What are the key physicochemical properties, and how are they determined?
- Answer:
Advanced Research Questions
Q. How can low synthetic yields due to competing side reactions be mitigated?
- Answer: Side reactions (e.g., pyrrolidine ring opening) are minimized by:
- Using bulky protecting groups (e.g., Boc) on the pyrrolidine nitrogen.
- Low-temperature stepwise addition of reagents to control exothermic intermediates.
- In situ monitoring via Raman spectroscopy to detect intermediate formation .
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
- Answer: SHELXL refinement (via twin-law correction or anisotropic displacement parameters) addresses challenges like disorder in the cyclopropyl moiety. High-resolution data (d-spacing < 0.8 Å) and iterative difference Fourier maps improve model accuracy. For twinned crystals, SHELXD is used for initial phase determination .
Q. How can contradictory bioactivity data across studies be reconciled?
- Answer: Discrepancies often arise from:
- Solvent-dependent conformational changes (e.g., DMSO-induced aggregation).
- Assay variability (e.g., ATP concentration in kinase assays).
Solutions include orthogonal assays (SPR, ITC) and meta-analysis of dose-response curves. Structural analogs (e.g., 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole) provide SAR insights .
Q. What role does the cyclopropyl group play in modulating biological activity?
- Answer: The cyclopropyl group enhances metabolic stability by reducing cytochrome P450 oxidation. Computational docking (e.g., AutoDock Vina) shows its van der Waals interactions with hydrophobic enzyme pockets. Comparative studies with cyclohexyl analogs reveal 2–3× higher potency in kinase inhibition assays .
Q. How can computational modeling guide the design of derivatives with improved CNS penetration?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
